

# Application Notes and Protocols for Gallium-68 Radiolabeling of OncoFAP

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **OncoFAP**  
Cat. No.: **B10831462**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**OncoFAP** is a high-affinity ligand targeting Fibroblast Activation Protein (FAP), a transmembrane glycoprotein overexpressed in the stroma of a majority of epithelial cancers.<sup>[1]</sup> <sup>[2]</sup> This makes it an excellent target for diagnostic imaging and targeted radiotherapy. Radiolabeling **OncoFAP** with Gallium-68 (<sup>68</sup>Ga), a positron-emitting radionuclide, allows for sensitive and specific tumor imaging using Positron Emission Tomography (PET).<sup>[3]</sup><sup>[4]</sup> This document provides detailed protocols for the radiolabeling of **OncoFAP** derivatives with <sup>68</sup>Ga, summarizing key quantitative data and experimental methodologies.

## Principle of <sup>68</sup>Ga-OncoFAP Radiolabeling

The radiolabeling process is based on the chelation of the metallic radionuclide <sup>68</sup>Ga<sup>3+</sup> by a bifunctional chelator conjugated to the **OncoFAP** molecule. Common chelators used for this purpose include DOTAGA, NODAGA, and NOTA.<sup>[5]</sup> The **OncoFAP** conjugate, often referred to as the precursor, is incubated with <sup>68</sup>Ga<sup>3+</sup> under controlled conditions of pH, temperature, and time to form the stable <sup>68</sup>Ga-**OncoFAP** radiopharmaceutical. The process can be performed manually or using automated synthesis modules, with the latter offering higher reproducibility for clinical applications.

## Quantitative Data Summary

The efficiency and quality of the  $^{68}\text{Ga}$ -**OncoFAP** radiolabeling are assessed by several parameters, including Radiochemical Yield (RCY), Radiochemical Purity (RCP), and Molar Activity. The tables below summarize these parameters under different experimental conditions for various **OncoFAP** conjugates.

Table 1: Automated Radiosynthesis of  $^{68}\text{Ga}$ -**OncoFAP** Derivatives

| OncoFAP Derivative                    | Precursor Amount (µg) | Reaction Time (min) | Reaction pH | Radiochemical Yield (RCY) (%) | Radiochemical Purity (RCP) (%) | Molar Activity (GBq/µmol) |
|---------------------------------------|-----------------------|---------------------|-------------|-------------------------------|--------------------------------|---------------------------|
| [ $^{68}\text{Ga}$ ]Ga-DOTAGA-OncoFAP | 15-25                 | 5                   | 4.2         | 78-83                         | >99.5                          | 20-30                     |
| [ $^{68}\text{Ga}$ ]Ga-NODAGA-OncoFAP | 15-25                 | 5                   | 4.2         | 82-85                         | >99.5                          | 20-30                     |
| [ $^{68}\text{Ga}$ ]Ga-NOTA-OncoFAP   | 15-25                 | 5                   | 4.2         | 78-83                         | >99.5                          | 20-30                     |

Table 2: Kit-Based Preparation of  $^{68}\text{Ga}$ -**OncoFAP** Derivatives

| OncoFAP Derivative                   | Precursor Amount (µg) | Reaction Time (min) | Reaction Temperature (°C) | Reaction pH | Radiochemical Purity (RCP) (%) | Notes                                                              |
|--------------------------------------|-----------------------|---------------------|---------------------------|-------------|--------------------------------|--------------------------------------------------------------------|
| [ <sup>68</sup> Ga]Ga-NODAGA-OncoFAP | 40                    | 10                  | 95                        | 3.2         | >98.5                          | Formate buffer used to reduce colloidal gallium impurity.          |
| [ <sup>68</sup> Ga]Ga-DOTAGA-OncoFAP | 40                    | 10                  | 95                        | 3.2         | >98.5                          | Use of acetate buffer at pH 4.2 resulted in lower RCP (88 ± 2.4%). |

Table 3: Automated Radiosynthesis of a Related FAP Ligand ([<sup>68</sup>Ga]Ga-FAP-2286) for Comparison

| Precursor Amount (µg) | Heating Time (min) | Buffer                               | Radiochemical Yield (RCY) (%) | Radiochemical Purity (RCP) (%) |
|-----------------------|--------------------|--------------------------------------|-------------------------------|--------------------------------|
| 25 (manual)           | 4                  | 0.1 M Sodium Acetate with Methionine | Not Reported                  | >98                            |
| 50 (automated)        | 9                  | 0.1 M Sodium Acetate with Methionine | 59.85 ± 3.73                  | >94                            |

## Experimental Protocols

# Protocol 1: Automated Radiolabeling of OncoFAP Derivatives

This protocol is based on an automated synthesis module (e.g., FASTlab 2) and is suitable for reproducible production of  $^{68}\text{Ga}$ -OncoFAP for clinical use.

## Materials:

- OncoFAP-DOTAGA, OncoFAP-NODAGA, or OncoFAP-NOTA precursor (15-25  $\mu\text{g}$ )
- $^{68}\text{Ge}/^{68}\text{Ga}$  generator
- 0.1 M HCl for elution
- Sodium acetate buffer (e.g., 0.7M)
- Sterile water for injection (WFI)
- Solid Phase Extraction (SPE) cartridge for purification
- Ethanol for elution from SPE cartridge
- 0.9% NaCl for final formulation
- Automated synthesis module and dedicated cassette

## Procedure:

- Elute the  $^{68}\text{Ge}/^{68}\text{Ga}$  generator with 0.1 M HCl to obtain the  $^{68}\text{Ga}^{3+}$  eluate.
- The automated module transfers the  $^{68}\text{Ga}^{3+}$  eluate to the reaction vessel.
- The precursor solution (15-25  $\mu\text{g}$  of OncoFAP-derivative) and sodium acetate buffer are added to the reaction vessel to achieve a pH of approximately 4.2.
- The reaction mixture is heated to 95°C for 5-10 minutes.

- After incubation, the mixture is passed through an SPE cartridge to retain the  $^{68}\text{Ga}$ -**OncoFAP**.
- The cartridge is washed with WFI to remove unreacted  $^{68}\text{Ga}^{3+}$  and impurities.
- The final product,  $^{68}\text{Ga}$ -**OncoFAP**, is eluted from the cartridge with ethanol.
- The ethanolic solution is then formulated with 0.9% NaCl for injection.
- Perform quality control tests, including RCP determination by radio-HPLC or radio-TLC.

## Protocol 2: Kit-Based Radiolabeling of OncoFAP-NODAGA

This protocol describes a simplified, kit-based approach suitable for radiopharmacies.

### Materials:

- **OncoFAP-NODAGA** kit containing 40  $\mu\text{g}$  of precursor.
- $^{68}\text{Ge}/^{68}\text{Ga}$  generator eluate in 0.1 M HCl.
- Formate buffer to adjust pH to 3.2.
- Heating block or water bath at 95°C.
- Quality control supplies (radio-TLC or radio-HPLC).

### Procedure:

- Add the  $^{68}\text{Ga}^{3+}$  eluate to the vial containing the **OncoFAP-NODAGA** precursor.
- Add formate buffer to adjust the pH of the reaction mixture to 3.2.
- Gently mix the contents of the vial.
- Incubate the reaction vial at 95°C for 10 minutes.
- Allow the vial to cool to room temperature.

- Perform quality control to determine the radiochemical purity. The use of formate buffer at a lower pH is crucial to minimize the formation of colloidal  $^{68}\text{Ga}$ , ensuring high RCP.

## Visualizations

### OncoFAP Radiolabeling and Purification Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for  $^{68}\text{Ga}$ -OncoFAP radiosynthesis.

## FAP-Targeted Radiopharmaceutical Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Mechanism of FAP-targeted PET imaging.

## Stability of <sup>68</sup>Ga-OncoFAP

Studies have shown that <sup>68</sup>Ga-labeled **OncoFAP** derivatives exhibit high stability in both saline and human plasma at 37°C, with over 99% of the compound remaining intact. For instance, [<sup>68</sup>Ga]Ga-**OncoFAP**-DOTAGA has been shown to be stable in human blood serum for up to 120 minutes. This high stability is crucial for ensuring that the radiotracer remains intact *in vivo*, allowing for accurate tumor targeting and imaging.

## Conclusion

The radiolabeling of **OncoFAP** with Gallium-68 is a robust and reproducible process that can be achieved through both automated and kit-based methods. The resulting radiopharmaceutical, <sup>68</sup>Ga-**OncoFAP**, has demonstrated excellent properties for PET imaging of FAP-positive tumors, including high radiochemical purity, stability, and specific tumor uptake. The provided protocols and data serve as a comprehensive guide for researchers and clinicians involved in the development and application of this promising class of radiotracers.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. OncoFAP Radio Conjugates (Imaging) - Philogen Spa [philogen.com]
- 2. Gallium68-Labeled Fibroblast Activation Protein Inhibitor (68Ga-FAPI) PET/CT as an Alternative to Fluoro18-Fluorodeoxyglucose (18F-FDG) PET/CT: Discussion in a Case of Metastatic Adenocarcinoma of Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational imaging of the fibroblast activation protein (FAP) using the new ligand [68Ga]Ga-OncoFAP-DOTAGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. philochem.ch [philochem.ch]
- 5. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for Gallium-68 Radiolabeling of OncoFAP]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10831462#oncofap-radiolabeling-protocol-with-gallium-68>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)